molecular formula C21H19N5O4S B3956076 Ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate

Ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B3956076
M. Wt: 437.5 g/mol
InChI Key: RUXOKVRJTBEULL-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a benzothiazole moiety fused to a tetrahydropyrimidinone core, linked via a carbamoyl bridge to an ethyl benzoate ester. Its synthesis likely involves coupling reactions between activated carbonyl intermediates and aminobenzothiazole derivatives, analogous to methods employing caesium carbonate and dry DMF for related pyrimidinyl compounds . Characterization via $^1$H NMR, IR, and mass spectrometry aligns with standard protocols for such derivatives .

Properties

IUPAC Name

ethyl 4-[[2-(1,3-benzothiazol-2-ylamino)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c1-2-30-19(29)12-7-9-13(10-8-12)22-18(28)15-11-17(27)25-20(23-15)26-21-24-14-5-3-4-6-16(14)31-21/h3-10,15H,2,11H2,1H3,(H,22,28)(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXOKVRJTBEULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The key steps include:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The tetrahydropyrimidinone ring may also contribute to the compound’s biological activity by stabilizing its interaction with the target proteins .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents/Modifications Potential Implications
Target Compound Benzothiazole + tetrahydropyrimidinone Ethyl benzoate ester, carbamoyl linkage Enhanced π-π interactions, H-bonding
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine + phenethylamino Pyridazine ring, phenethyl spacer Moderate electron deficiency, flexibility
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazole + thioether linkage Methylisoxazole, sulfur spacer Increased lipophilicity, metabolic stability
Ethyl 4-({[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate () Dihydropyrimidinone + thioacetyl Thioether, propyl-substituted pyrimidinone Altered redox properties, steric bulk

Key Observations:

The tetrahydropyrimidinone ring offers multiple H-bond donors/acceptors, unlike the saturated dihydropyrimidinone in , which may reduce conformational flexibility .

Linker Groups: The carbamoyl linkage in the target compound may improve stability over thioether (I-6373) or ether spacers, reducing susceptibility to enzymatic cleavage.

Solubility and Lipophilicity :

  • The ethyl benzoate ester common to all compounds ensures moderate lipophilicity. However, the benzothiazole’s planar structure may reduce solubility compared to pyridazine or isoxazole derivatives, necessitating formulation adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate
Reactant of Route 2
Ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate

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